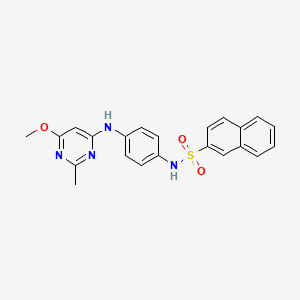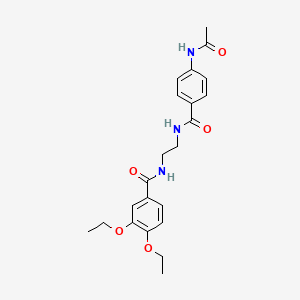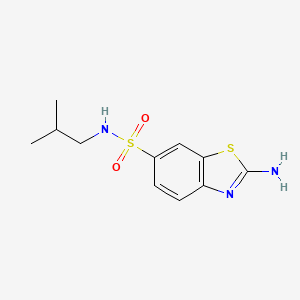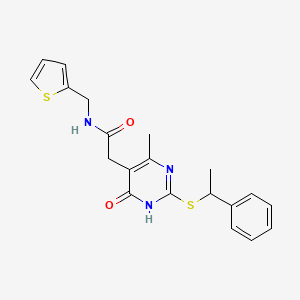![molecular formula C19H15NO2S B2976730 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one CAS No. 881042-16-6](/img/structure/B2976730.png)
3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one” is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has a naphthalene group attached to it, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d]thiazole part of the molecule would have a planar structure due to the conjugation of the double bonds . The naphthalene part of the molecule would also be planar .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzo[d]thiazole part of the molecule could undergo electrophilic substitution reactions . The naphthalene part of the molecule could also undergo electrophilic substitution reactions .Applications De Recherche Scientifique
Synthetic and Biological Studies
A study presented the synthesis of novel heterocyclic compounds derived from naphthalene, showcasing their antibacterial and antifungal activities. These compounds were synthesized under solvent-free conditions and characterized by various spectrometric techniques. The biological screening indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains (Patel & Patel, 2017).
Electropolymerization and Spectroelectrochemical Behaviour
Another study focused on donor-acceptor-donor compounds containing carbazole and naphthalene diimide units, exploring their synthesis, electropolymerization, and spectroelectrochemical behavior. The research highlighted the compound's redox properties, demonstrating its potential for creating low band gap polymers with ambipolar character (Rybakiewicz et al., 2020).
Theoretical Calculations of New Mono Azo Dye
In the realm of dye synthesis, a study detailed the creation of a new mono azo dye based on 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl)benzoic acid. This compound was synthesized through an efficient route, with its structure and properties supported by experimental and theoretical calculations. The study demonstrated harmony between experimental findings and theoretical predictions, emphasizing the dye's potential applications (Atay & Ulutürk, 2022).
Pharmacological Evaluation
Research has also delved into the pharmacological evaluation of new benzoic acid derivatives, demonstrating their potential as LTD4-antagonists. These compounds, especially those with thiazole derivatives, showed significant activity and improved pharmacokinetic profiles, suggesting their utility as oral antiasthmatics (Ballart et al., 2000).
Antimicrobial and Antihyperglycemic Activities
Further investigations have synthesized new compounds incorporating naphthalene moieties, examining their antimicrobial and antihyperglycemic activities. These studies indicate the potential of naphthalene-derived compounds in developing new therapeutic agents for treating infections and managing diabetes (Gomha & Badrey, 2013).
Orientations Futures
The future research on this compound could focus on exploring its potential biological activities, given that many benzo[d]thiazole derivatives have shown promising results in this area . Additionally, further studies could be done to optimize the synthesis process and to explore other potential applications of this compound.
Propriétés
IUPAC Name |
3-(2-naphthalen-2-yloxyethyl)-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-19-20(17-7-3-4-8-18(17)23-19)11-12-22-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLSABSNRWCDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-3-[(2-cyclopentylpyrrolidin-1-yl)sulfonyl]-6-(trifluoromethyl)pyridine](/img/structure/B2976651.png)



![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2976659.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate](/img/structure/B2976660.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B2976664.png)



